Euphorbol
Overview
Description
Euphorbol is a natural product found in organisms like Peroneutypa scoparia and Phaeosphaeria sowerbyi . Its molecular formula is C31H52O .
Synthesis Analysis
A study published in Nature reported the enantiospecific total synthesis of (+)-phorbol, a compound related to Euphorbol, in only 19 steps from the abundant monoterpene (+)-3-carene .
Molecular Structure Analysis
Euphorbol has a complex structure with seven undefined stereo centers . Its IUPAC name is 4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .
Physical And Chemical Properties Analysis
Euphorbol has a molecular weight of 440.7 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 440.401816278 g/mol . It has a topological polar surface area of 20.2 Ų .
Scientific Research Applications
Chemical Composition and Terpenoids
Research on Euphorbia sapinii, a species closely related to euphorbol, has led to the isolation of various terpenoids, including euphorbol-7-one. These compounds are determined using NMR and MS techniques, underscoring the chemical complexity and potential applications of euphorbol and related substances (Tsopmo & Kamnaing, 2011).
Biological Activities
Euphorbia milii, another species in the Euphorbia genus, demonstrates significant biological activities. The methanolic extracts from both aerial and root parts contain high contents of phenolic and flavonoids, correlating with significant antioxidant and enzyme inhibitory potentials. This suggests that euphorbol and related compounds could be promising leads for natural bioactive enzyme inhibitory and antioxidant compounds with potential industrial applications (Saleem et al., 2019).
Ethnopharmacological Relevance
The Euphorbia genus, which includes euphorbol, is used worldwide in traditional medicine for various ailments. The most-cited medicinal uses are treatments for digestive system disorders, skin ailments, and infections. The diversity in the genus Euphorbia is also represented by its diverse medicinal uses, highlighting its importance as a source of natural products (Ernst et al., 2015).
Anticancer Activities
Triterpenoids from Euphorbia species, including euphorbol, show potential anticancer activities. Most of these compounds exhibit significant cytotoxic and anticancer activities in vitro, suggesting their potential as leads for drug discovery (Kemboi et al., 2020).
Pharmacokinetics and Pharmacology
Euphorbia semen, closely related to euphorbol, contains various chemical constituents with extensive pharmacological effects, such as anti-inflammatory, antiviral, and anticancer activities. However, the exact pharmacological and toxicological mechanisms of these compounds, including euphorbol, still need further exploration (Zhu et al., 2018).
Potential in Treating Leukemia
Extracts from Euphorbia species, including components like euphorbol, have shown antileukemic activity. Systematic fractionation led to the identification of components with significant activity against lymphocytic leukemia in mice, indicating potential therapeutic applications in treating leukemia and other cancers (Kupchan et al., 1976).
Therapeutic Potential in Colitis
Euphol, a major constituent found in the sap of Euphorbia tirucalli and related to euphorbol, demonstrates effectiveness in reducing the severity of colitis in mouse models. This suggests potential applications in the management of inflammatory bowel diseases (Dutra et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26-,27-,29+,30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-CKCUNPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=C)C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Euphorbadienol | |
CAS RN |
566-14-3 | |
Record name | Euphorbadienol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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